molecular formula C15H9F2N3O4S B2824690 2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 325988-78-1

2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2824690
CAS No.: 325988-78-1
M. Wt: 365.31
InChI Key: FRPHNSCBGAKDID-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a high-purity chemical compound offered for research purposes. This molecule features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. The scaffold is substituted with nitro and methoxy groups at key positions, which are common in compounds investigated for their binding to biological targets. The 2,6-difluorobenzamide moiety is a significant pharmacophore found in potent inhibitors of bacterial cell division, such as FtsZ-targeting antibacterial agents . Benzothiazole derivatives are the subject of extensive research in neuroscience and are explored for their potential to interact with pathological protein aggregates, such as tau and α-synuclein fibrils, which are associated with neurodegenerative diseases . Furthermore, analogous N-(benzothiazol-2-yl)benzamide compounds have been identified as potent and selective antagonists for certain ion channels, demonstrating the potential of this chemical class in neuropharmacological research . The broad spectrum of investigated activities highlights this compound's value as a building block in drug discovery and as a tool for biochemical studies. This product is intended for research and development applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O4S/c1-24-10-5-7(20(22)23)6-11-13(10)18-15(25-11)19-14(21)12-8(16)3-2-4-9(12)17/h2-6H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPHNSCBGAKDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration and Methoxylation: The introduction of the nitro group and methoxy group can be achieved through nitration and methoxylation reactions, respectively. Nitration is usually performed using a mixture of concentrated nitric acid and sulfuric acid, while methoxylation can be done using methanol in the presence of a catalyst.

    Fluorination: The fluorine atoms are introduced through electrophilic fluorination reactions, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 2,6-difluorobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.

    Substitution: The fluorine atoms in the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antibacterial Activity :
    The compound has been identified as having potent antibacterial properties, particularly against strains resistant to conventional antibiotics. Its activity is evaluated through in vitro testing against various bacterial strains, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance efficacy. For instance, the presence of the nitro and methoxy groups significantly increases antibacterial potency.
  • Anti-inflammatory and Anticancer Properties :
    Research indicates that this compound may possess anti-inflammatory and anticancer effects. Its ability to interact with biological targets suggests potential therapeutic applications in treating diseases such as cancer and neurodegenerative conditions. Binding affinity studies have shown that it can modulate enzyme activity and receptor interactions relevant to these diseases.
  • Nitric Oxide Donors :
    The compound is also utilized in the synthesis of secondary amine precursors, which are essential for creating nitric oxide donors. These donors have therapeutic applications in various medical conditions, including cardiovascular diseases.

Organic Chemistry Applications

  • Synthesis of Derivatives :
    The compound serves as a precursor for synthesizing various derivatives with potentially enhanced biological activities. For example, modifications at different positions on the benzothiazole ring can yield compounds with improved pharmacological profiles.
  • Comparative Analysis with Similar Compounds :
    A comparative analysis reveals that compounds sharing structural similarities exhibit varying biological activities depending on their functional groups. For instance:
    Compound NameStructure FeaturesUnique Aspects
    2,6-Difluoro-N-(4-methoxyphenyl)-3-nitrobenzamideSimilar benzamide core but different substituentsLacks the benzothiazole moiety
    N-(4-Methoxyphenyl)-3-nitrobenzamideContains a nitro group but lacks fluorine substitutionsSimpler structure without heterocyclic components
    Benzothiazole DerivativesVarious substitutions on benzothiazole coreBroader range of biological activities depending on substitutions

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide in various applications:

  • A study demonstrated its antibacterial activity against multiple strains, showcasing its potential as a lead compound in drug development for combating antimicrobial resistance.
  • Another research effort focused on its anticancer properties, revealing promising results in inhibiting tumor growth in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzothiazole core can intercalate with DNA or interact with proteins, affecting their function. The fluorine atoms enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Thiazole vs. Benzothiazole Derivatives
  • 2,6-Difluoro-N-(5-nitrothiazol-2-yl)benzamide (Compound 11): This analog replaces the benzothiazole ring with a simpler thiazole. Key differences include: Substituents: The nitro group is at the 5-position of the thiazole (vs. 6-position on benzothiazole in the target compound). Spectral Data: The target compound’s benzothiazole ring likely exhibits distinct $^{13}\text{C}$ NMR shifts (e.g., aromatic carbons adjacent to sulfur/nitrogen) compared to the thiazole analog, which shows $^{13}\text{C}$ NMR peaks at δ 160.8 (C=O) and 142.6 (thiazole C) .
Pyrazole Derivatives
  • 2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide :
    Replacing the benzothiazole with a pyrazole ring eliminates sulfur and introduces a five-membered heterocycle. This reduces molecular weight (431.29 vs. ~386.3 for the target compound, estimated) and alters electronic properties. The hydrochloride salt form (MDL: 530.75) suggests higher solubility in polar solvents compared to the neutral target compound .

Substituent Effects

Nitro and Methoxy Groups
  • Nitro Position : In the target compound, the nitro group at the 6-position of the benzothiazole may enhance electron-withdrawing effects, stabilizing the amide bond and influencing redox properties. In contrast, the nitro group in Compound 11 (5-nitrothiazole) could alter tautomerism or hydrogen-bonding interactions .
  • Methoxy Group: The 4-methoxy substituent on the benzothiazole likely increases lipophilicity and steric bulk compared to non-substituted analogs like N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) .
Fluorine Substitution
  • 2,6-Difluoro vs. Mono-Fluoro: The 2,6-difluoro substitution on the benzamide moiety (target compound) enhances electronegativity and may improve membrane permeability compared to mono-fluoro analogs like N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) .
Spectroscopic Differences
  • IR Spectroscopy: The target compound’s nitro group would show strong absorption near 1520–1350 cm$^{-1}$ (asymmetric and symmetric NO$_2$ stretching), absent in non-nitro analogs. The methoxy group’s C-O stretch (~1250 cm$^{-1}$) distinguishes it from 2-BTFBA .
  • NMR : The benzothiazole’s aromatic protons (e.g., H-5 and H-7) would appear downfield-shifted compared to thiazole or pyrazole analogs due to ring-current effects .
Crystallinity and Stability
  • The target compound’s nitro and methoxy groups may hinder crystal growth compared to simpler analogs like 2-BTBA, which forms optically transparent crystals via slow evaporation .
Bioactivity
  • While specific data for the target compound are unavailable, benzothiazole derivatives (e.g., 2-BTBA) exhibit antimicrobial and anticancer activity. The nitro group could enhance cytotoxicity but may also increase metabolic instability .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Name Heterocycle Substituents Key IR/NMR Features Reference
Target Compound Benzothiazole 4-OCH$3$, 6-NO$2$, 2,6-F NO$_2$: ~1520 cm$^{-1}$; $^{19}\text{F}$ NMR: δ -110 ppm (predicted)
2,6-Difluoro-N-(5-nitrothiazol-2-yl)benzamide Thiazole 5-NO$_2$, 2,6-F $^{13}\text{C}$ NMR: δ 160.8 (C=O)
2-BTFBA Benzothiazole 2-F IR: C=O at 1663 cm$^{-1}$

Biological Activity

2,6-Difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.

Chemical Structure

The molecular formula of 2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is C14H7F2N3O3SC_{14}H_7F_2N_3O_3S, with a molar mass of approximately 335.29 g/mol. The structural features include:

  • Benzothiazole moiety : A heterocyclic component that enhances biological interactions.
  • Fluorine substitutions : Located at the 2 and 6 positions, contributing to increased lipophilicity and biological activity.
  • Methoxy and nitro groups : Positioned at the 4 and 6 positions respectively on the phenyl ring, which play a crucial role in modulating the compound's activity.

Antibacterial Properties

Research has indicated that benzothiazole derivatives exhibit potent antibacterial properties. In vitro studies have shown that 2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide demonstrates enhanced antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the benzothiazole ring significantly influence this activity.

Compound Activity Bacterial Strains Tested
2,6-Difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamidePotentE. coli, S. aureus
Benzothiazole DerivativesVariableVarious

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it interacts with key biological targets involved in cancer progression. For instance, it has been noted for its ability to induce apoptosis in cancer cell lines such as MCF-7 and A549 in a dose-dependent manner. The mechanism of action appears to involve modulation of enzyme interactions and receptor binding relevant to cancer pathways .

Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Apoptosis induction
A5490.11Cell cycle arrest

Study on Anticancer Activity

A recent study evaluated the effects of 2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide on MCF-7 cells. The results indicated that the compound could significantly reduce cell viability at concentrations as low as 0.65 µM. Flow cytometry analysis revealed that the compound induced cell cycle arrest at the G2 phase and promoted apoptosis through activation of caspase pathways .

Study on Antibacterial Activity

Another study focused on the antibacterial efficacy of this compound against multi-drug resistant bacterial strains. The findings demonstrated that it exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics, highlighting its potential as a lead compound in antibiotic drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,6-difluoro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzothiazole precursors with fluorinated benzoyl chlorides. For example, analogous compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) are synthesized via refluxing in pyridine with acyl chlorides, followed by purification via chromatography . Key parameters include:

  • Temperature control : Reflux conditions (~80–120°C) for amide bond formation.
  • Solvent selection : Pyridine or DMF for nucleophilic substitution reactions .
  • Purification : Column chromatography or recrystallization (e.g., methanol) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, nitro groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₅H₈F₂N₃O₄S).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers in similar benzothiazole derivatives) .

Q. What solvents and reaction conditions minimize byproduct formation during synthesis?

  • Critical factors :

  • Solvent polarity : Polar aprotic solvents (DMF, DCM) enhance solubility of nitro and methoxy groups .
  • Stoichiometric ratios : Equimolar benzothiazole hydrazine and acyl chloride reduce side reactions .
  • pH control : Acidic conditions (e.g., glacial acetic acid) stabilize intermediates in condensation steps .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. methoxy groups) influence the compound’s bioactivity?

  • Mechanistic insights :

  • Electron-withdrawing groups (NO₂) : Enhance binding to enzymatic targets (e.g., PFOR inhibition in anaerobic organisms) .
  • Methoxy groups : Improve membrane permeability due to lipophilicity, as seen in benzothiazole-based anticancer agents .
    • Experimental validation : Compare IC₅₀ values in enzyme assays (e.g., nitro-reductase inhibition) against analogs with varying substituents .

Q. How can conflicting bioactivity data across studies be resolved?

  • Case study : Discrepancies in antimicrobial activity may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion).
  • Structural analogs : Compare with N-(6-fluorobenzo[d]thiazol-2-yl) derivatives, where fluorine enhances potency against Gram-positive bacteria .
    • Statistical analysis : Use Design of Experiments (DoE) to isolate variables (e.g., substituent effects, solvent residues) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Approaches :

  • Molecular docking : Simulate binding to PFOR enzyme active sites (validated for nitazoxanide analogs) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., F, NO₂) with anticancer activity .
    • Validation : Cross-reference with crystallographic data (e.g., hydrogen-bond distances in protein-ligand complexes) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Process engineering :

  • Continuous flow chemistry : Reduces reaction time and improves heat dissipation for exothermic steps .
  • Membrane separation : Purify intermediates using nanofiltration (e.g., CRDC subclass RDF2050104) .
    • Case study : Ethanol/water mixtures achieve 85% yield for analogous benzamide derivatives via controlled crystallization .

Data Contradiction and Resolution

Q. Why do similar benzothiazole derivatives exhibit varying thermal stability?

  • Root cause :

  • Crystal packing : Stronger intermolecular hydrogen bonds (e.g., N–H⋯N) in nitro-substituted analogs increase melting points .
  • Steric effects : Methoxy groups reduce packing efficiency, lowering thermal stability .
    • Resolution : Thermogravimetric analysis (TGA) paired with XRD to compare decomposition pathways .

Methodological Resources

  • Synthetic protocols : Refer to CRDC subclass RDF2050112 (reaction fundamentals) .
  • Analytical standards : Use CRDC RDF2050108 (process control) for reproducibility .

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